2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
CAS No.: 899976-59-1
Cat. No.: VC5480212
Molecular Formula: C16H11ClF3N3O3S2
Molecular Weight: 449.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899976-59-1 |
|---|---|
| Molecular Formula | C16H11ClF3N3O3S2 |
| Molecular Weight | 449.85 |
| IUPAC Name | 2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C16H11ClF3N3O3S2/c17-9-5-6-12-13(7-9)28(25,26)23-15(22-12)27-8-14(24)21-11-4-2-1-3-10(11)16(18,19)20/h1-7H,8H2,(H,21,24)(H,22,23) |
| Standard InChI Key | BJFDEOROSQHGOM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three distinct regions:
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Benzothiadiazine Core: A 1,2,4-benzothiadiazine system substituted with chlorine at position 7 and two oxygen atoms at position 1, creating a 1,1-dioxo configuration.
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Sulfanyl Bridge: A thioether (-S-) group linking the benzothiadiazine core to the acetamide side chain.
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Trifluoromethyl Acetamide: An N-substituted acetamide with a 2-(trifluoromethyl)phenyl group, introducing hydrophobic and electron-withdrawing characteristics.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 899976-59-1 |
| Molecular Formula | C₁₆H₁₁ClF₃N₃O₃S₂ |
| Molecular Weight | 449.85 g/mol |
| XLogP3-AA | 5.2 (Estimated) |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 8 (O, N, S atoms) |
The calculated partition coefficient (XLogP3-AA ≈ 5.2) suggests significant lipophilicity, favoring membrane permeability. The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, a feature critical for drug-like molecules.
Spectroscopic Characterization
While experimental spectral data for this specific compound are unavailable, analogous benzothiadiazine acetamides exhibit:
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FTIR: C=O stretching at 1680–1660 cm⁻¹ (amide I), N–H bending at 1540–1520 cm⁻¹ (amide II), and S=O asymmetric/symmetric stretches at 1350–1150 cm⁻¹ .
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¹H NMR: Acetamide NH protons resonate at δ 10.2–10.5 ppm, while aromatic protons appear as complex multiplets between δ 7.0–8.5 ppm .
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¹³C NMR: The carbonyl carbon typically appears near δ 170 ppm, with CF₃ carbons around δ 120–125 ppm (quartet, J = 288 Hz).
Synthesis and Analytical Profiling
Synthetic Routes
The compound is likely synthesized through a multi-step sequence:
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Benzothiadiazine Core Formation: Cyclocondensation of 2-amino-5-chlorobenzenesulfonamide with carbon disulfide under basic conditions to form the 1,2,4-benzothiadiazine-1,1-dioxide scaffold .
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Sulfanyl Acetamide Coupling: Nucleophilic substitution between 3-mercapto-benzothiadiazine and α-bromoacetamide intermediates. For example, reaction with N-(2-trifluoromethylphenyl)-2-bromoacetamide in the presence of K₂CO₃ in DMF at 60–80°C .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | CS₂, NaOH, EtOH, reflux, 12 hr | 65% |
| 2 | K₂CO₃, DMF, 70°C, 6 hr | 78% |
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Comparative Analysis with Structural Analogs
Table 3: Benchmarking Against Related Derivatives
Key distinctions include:
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Enhanced Lipophilicity: The trifluoromethyl group increases logP by ~1.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration.
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Metabolic Resistance: Fluorine substitution reduces CYP450-mediated oxidation, potentially extending plasma half-life.
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